molecular formula C5H6N2 B156695 3-Methylpyridazine CAS No. 1632-76-4

3-Methylpyridazine

Cat. No. B156695
CAS RN: 1632-76-4
M. Wt: 94.11 g/mol
InChI Key: MXDRPNGTQDRKQM-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

Diisopropylamine (8.52 ml) was dissolved in tetrahydrofuran (100 ml). To the solution was added dropwise, at 0° C., n-butyl lithium (a 1.64M hexane solution, 36.6 ml). The mixture was stirred for 30 minutes at the same temperature. The reaction mixture was cooled to −70° C., to which was added dropwise a solution of 3-methyl pyridazine (4.71 g) in tetrahydrofuran (10 ml). The mixture was stirred for 30 minutes at the same temperature, to which then added acetaldehyde (2.45 g). The mixture was wormed up to room temperature over 30 minutes, which was stirred for 6 hours at the same temperature. To the reaction mixture was added a saturated aqueous solution of ammonium chloride (10 ml). The mixture was concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (developing solvent: ethyl acetate-methanol 1:0→9:1) to afford the title compound (1.29 g).
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.71 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.45 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[N:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[CH:20](=[O:22])[CH3:21].[Cl-].[NH4+]>O1CCCC1.CCCCCC>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:13][CH:20]([OH:22])[CH3:21])[N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
8.52 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.71 g
Type
reactant
Smiles
CC=1N=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.45 g
Type
reactant
Smiles
C(C)=O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added dropwise, at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at the same temperature, to which
Duration
30 min
WAIT
Type
WAIT
Details
The mixture was wormed up to room temperature over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
which was stirred for 6 hours at the same temperature
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a silica gel chromatography (developing solvent: ethyl acetate-methanol 1:0→9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=NC(=CC=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.